molecular formula C16H16N4O2 B11033136 Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate

Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate

Cat. No.: B11033136
M. Wt: 296.32 g/mol
InChI Key: JCMJGZFRHIJDFL-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,5-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,5-b]pyridazine core with various substituents, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-b]pyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[1,5-b]pyridazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of biological activities.

Uniqueness

Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate

InChI

InChI=1S/C16H16N4O2/c1-3-22-15(21)12-9-13-14(11-7-5-4-6-8-11)18-16(17)20(13)19-10(12)2/h4-9H,3H2,1-2H3,(H2,17,18)

InChI Key

JCMJGZFRHIJDFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C(N2N=C1C)N)C3=CC=CC=C3

Origin of Product

United States

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